molecular formula C19H21FN2O5S B11056704 2-fluoro-5-(morpholin-4-ylsulfonyl)-N-(2-phenoxyethyl)benzamide

2-fluoro-5-(morpholin-4-ylsulfonyl)-N-(2-phenoxyethyl)benzamide

Cat. No.: B11056704
M. Wt: 408.4 g/mol
InChI Key: YWWYXGRUULCGNE-UHFFFAOYSA-N
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Description

2-fluoro-5-(morpholin-4-ylsulfonyl)-N-(2-phenoxyethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-(morpholin-4-ylsulfonyl)-N-(2-phenoxyethyl)benzamide typically involves multiple steps, including the introduction of the fluoro group, the sulfonylation of the morpholine ring, and the coupling with the benzamide moiety. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-(morpholin-4-ylsulfonyl)-N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-fluoro-5-(morpholin-4-ylsulfonyl)-N-(2-phenoxyethyl)benzamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-5-(morpholin-4-ylsulfonyl)-N-(2-phenoxyethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluoro group, morpholine ring, and phenoxyethyl moiety can influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C19H21FN2O5S

Molecular Weight

408.4 g/mol

IUPAC Name

2-fluoro-5-morpholin-4-ylsulfonyl-N-(2-phenoxyethyl)benzamide

InChI

InChI=1S/C19H21FN2O5S/c20-18-7-6-16(28(24,25)22-9-12-26-13-10-22)14-17(18)19(23)21-8-11-27-15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,21,23)

InChI Key

YWWYXGRUULCGNE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NCCOC3=CC=CC=C3

Origin of Product

United States

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